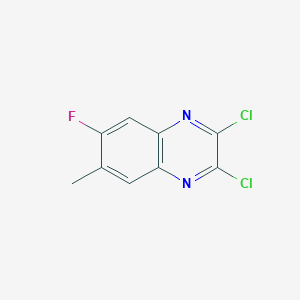

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

CAS No.:

Cat. No.: VC16239125

Molecular Formula: C9H5Cl2FN2

Molecular Weight: 231.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Cl2FN2 |

|---|---|

| Molecular Weight | 231.05 g/mol |

| IUPAC Name | 2,3-dichloro-6-fluoro-7-methylquinoxaline |

| Standard InChI | InChI=1S/C9H5Cl2FN2/c1-4-2-6-7(3-5(4)12)14-9(11)8(10)13-6/h2-3H,1H3 |

| Standard InChI Key | OJKMROWWASUCHX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline belongs to the quinoxaline family, a class of bicyclic aromatic compounds comprising two nitrogen atoms at the 1,4-positions of a benzene ring. The substitution pattern of chlorine, fluorine, and methyl groups at positions 2,3,6, and 7 confers unique electronic and steric properties to the molecule. The fluorine atom at position 6 enhances electronegativity, while the methyl group at position 7 introduces steric bulk, influencing reactivity and intermolecular interactions .

The compound’s acidity (pKa ≈ -5.65) suggests strong electron-withdrawing effects from the halogen substituents, rendering it a potential intermediate in nucleophilic substitution reactions . Comparative analysis with structurally analogous quinoxalines, such as 2,3-dichloro-6-methoxyquinoxaline, reveals that the fluorine and methyl substituents in the target compound may alter crystalline packing, as evidenced by differences in unit cell parameters (e.g., monoclinic symmetry with a = 15.597 Å, b = 3.9346 Å, c = 15.614 Å for the methoxy derivative) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline typically involves multistep reactions starting from o-phenylenediamine derivatives. A validated method, adapted from procedures for similar dichloroquinoxalines, employs the following steps :

-

Condensation: Reacting 4-fluoro-5-methyl-o-phenylenediamine with diethyl oxalate under reflux to form the quinoxaline-2,3-diol intermediate.

-

Chlorination: Treating the diol with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C to replace hydroxyl groups with chlorine atoms.

This method yields the target compound with an 81.7% efficiency after recrystallization from butanol . Modifications, such as substituting DMF with toluene or adjusting stoichiometric ratios of POCl₃, are under investigation to optimize purity and scalability .

Industrial Production

Suzhou Shiyang Biological Technology Co., Ltd. (China) is a leading manufacturer, offering the compound with a purity >98% . Industrial-scale production utilizes continuous-flow reactors to enhance safety and efficiency during chlorination, minimizing byproducts such as phosphorylated intermediates.

Physicochemical and Spectral Properties

Physical Constants

| Property | Value | Method |

|---|---|---|

| Boiling Point | 292.1 ± 35.0°C | Predicted (EPI Suite) |

| Density | 1.496 ± 0.06 g/cm³ | Predicted |

| pKa | -5.65 ± 0.48 | Predicted |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3042 cm⁻¹ and 3001 cm⁻¹ correspond to aromatic C-H stretching, while absorptions near 750 cm⁻¹ indicate C-Cl vibrations .

-

¹H NMR: Signals at δ 7.7–8.1 ppm (multiplet, 4H) arise from aromatic protons, with a singlet at δ 2.5 ppm for the methyl group .

-

Mass Spectrometry: A molecular ion peak at m/z 231.05 confirms the molecular weight, with fragments at m/z 196 (loss of Cl) and 167 (loss of F) .

Emerging Applications in Imaging

Recent patents highlight quinoxaline derivatives as candidates for diagnostic imaging. A related compound, 6,7-dichloro-3-(methylsulfonyl)quinoxaline-2-amine, has been radiolabeled with ⁶⁴Cu for positron emission tomography (PET) imaging of pancreatic β-cells via GLP-1 receptor targeting . The methyl and fluorine substituents in 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline may facilitate similar applications by modulating receptor affinity and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume